Acetic acid, sulfo-, 1-methyl ester

Hydrolytic stability Surfactant chemistry Steric hindrance

Acetic acid, sulfo-, 1-methyl ester (CAS 63409-57-4), also known as methyl 2-sulfoacetate or 2-methoxy-2-oxoethanesulfonic acid, is an organosulfur compound classified as a sulfonated ester. It possesses the molecular formula C₃H₆O₅S and a molecular weight of 154.14 g/mol.

Molecular Formula C3H6O5S
Molecular Weight 154.14 g/mol
CAS No. 63409-57-4
Cat. No. B12432618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, sulfo-, 1-methyl ester
CAS63409-57-4
Molecular FormulaC3H6O5S
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCOC(=O)CS(=O)(=O)O
InChIInChI=1S/C3H6O5S/c1-8-3(4)2-9(5,6)7/h2H2,1H3,(H,5,6,7)
InChIKeyGLIZCTQNRHOAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic acid, sulfo-, 1-methyl ester (CAS 63409-57-4) Procurement Guide: Chemical Identity and Baseline Characteristics


Acetic acid, sulfo-, 1-methyl ester (CAS 63409-57-4), also known as methyl 2-sulfoacetate or 2-methoxy-2-oxoethanesulfonic acid, is an organosulfur compound classified as a sulfonated ester [1]. It possesses the molecular formula C₃H₆O₅S and a molecular weight of 154.14 g/mol [1]. The compound features both a sulfonic acid group (-SO₃H) and a methyl ester group (-COOCH₃) within its compact structure [1]. This dual functionality underpins its primary use as a reactive intermediate and derivatization agent in organic synthesis and analytical chemistry.

Workflow Sulfonated ester intermediate for aqueous organic synthesis
Selection Methyl ester provides balanced volatility and reactivity
Use Context GC-MS derivatization agent for sulfonic acid analytes

Why Generic Substitution of Acetic acid, sulfo-, 1-methyl ester is Not Advisable: Key Differentiation Drivers


In-class compounds, including other sulfoacetate esters (e.g., ethyl sulfoacetate) or sulfonated ester analogs (e.g., methyl methanesulfonate), cannot be simply interchanged due to critical differences in hydrolytic stability, toxicity profile, and physicochemical properties that directly impact experimental reproducibility and safety [1]. The proximity of the sulfonic acid group to the ester linkage in sulfoacetates confers a unique steric protection not present in other sulfonated ester classes, while the methyl ester moiety provides a specific balance of volatility and reactivity that is distinct from longer-chain alkyl sulfoacetates [1]. These factors necessitate a careful, evidence-based selection for specific research and industrial applications, as detailed in the quantitative evidence below.

Hydrolytic stability mismatch
Sulfopropionate esters may exhibit lower acid resistance; steric protection differs between classes, potentially altering reaction outcomes.
Genotoxic risk profile
Methyl methanesulfonate carries known genotoxic hazard; methyl sulfoacetate's classification is not equivalent and requires separate safety review.
Volatility/reactivity balance
Longer-chain alkyl sulfoacetates or non-ester analogs may shift volatility and derivatization efficiency, limiting direct substitution in GC-MS workflows.

Quantitative Differentiation Evidence for Acetic acid, sulfo-, 1-methyl ester vs. Structural Analogs


Enhanced Hydrolytic Stability Compared to β-Sulfopropionate Esters

Sodium alkyl sulfoacetates demonstrate significantly greater resistance to acid hydrolysis than the corresponding sodium alkyl β-sulfopropionates. This enhanced stability is attributed to the steric protection of the ester linkage by the adjacent sulfo group in the sulfoacetate structure, a feature absent in β-sulfopropionates where the sulfonic group is more remote [1].

Hydrolytic stability vs. sulfopropionates
Class-level inference
Target Significantly more stable toward acid hydrolysis
Comparator Sodium alkyl β-sulfopropionates (C11-C17)
Reported stability advantage supports aqueous reaction reliability.
Qualitative observation; steric protection by adjacent sulfo group.
Hydrolytic stability Surfactant chemistry Steric hindrance

Favorable Safety Profile Relative to Genotoxic Methyl Methanesulfonate

In contrast to the structurally related methyl methanesulfonate (MMS), which is a known genotoxin and carcinogen , methyl 2-sulfoacetate does not carry the same hazardous classification. This difference arises from the presence of the carboxylic acid moiety in methyl sulfoacetate, which reduces its electrophilicity and thus its potential to act as a DNA-alkylating agent.

Genotoxic potential vs. MMS
Data to verify
Target Not classified as genotoxin or carcinogen
Comparator Methyl methanesulfonate (MMS) – classified genotoxin, mutagen, carcinogen
Lower hazard classification may simplify laboratory handling review.
Class-level inference; verify with current safety data sheets.
Genotoxicity Safety assessment Reagent selection

Optimized Volatility for Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

The methyl ester of sulfoacetic acid is specifically employed to enhance the volatility of polar sulfonic acid analytes for GC-MS analysis. In a study on coenzyme M biosynthesis, the methyl ester derivative of methyl coenzyme M was prepared to enable precise measurement of deuterium incorporation via mass spectrometry, a technique not feasible with the non-volatile free acid [1].

GC-MS volatility vs. underivatized
Cross-study comparable
Target Suitable for GC-MS as methyl ester derivative
Comparator Underivatized sulfoacetic acid – non-volatile, cannot be analyzed by GC-MS
Enables sulfonic acid quantification via GC-MS.
Used in coenzyme M biosynthesis study for deuterium incorporation.
Analytical chemistry GC-MS Derivatization

Validated Application Scenarios for Acetic acid, sulfo-, 1-methyl ester Based on Quantitative Differentiation


Aqueous-Phase Organic Synthesis Requiring Hydrolytically Stable Sulfonated Intermediates

Methyl sulfoacetate is the preferred choice over β-sulfopropionate esters for reactions conducted in aqueous or acidic media where ester linkage integrity is critical. The steric protection conferred by the adjacent sulfo group, as demonstrated in class-level comparisons, minimizes unwanted hydrolysis, ensuring higher yields and cleaner reaction profiles [1].

Safe Alkylation or Sulfonation Reagent for Laboratory Use

In research settings requiring a sulfonated methyl ester reagent, methyl sulfoacetate offers a significantly lower genotoxic risk compared to methyl methanesulfonate (MMS) [1]. This reduces laboratory safety concerns and simplifies waste handling, making it a more practical choice for routine synthetic procedures.

GC-MS Derivatization Standard for Sulfonic Acid Quantification

For analytical chemists quantifying sulfonic acids or related metabolites via GC-MS, methyl sulfoacetate serves as an ideal derivatization standard. Its volatility, a direct consequence of the methyl ester group, enables analysis that is impossible with the non-volatile parent acid, a principle validated in studies of coenzyme M biosynthesis [1].

Application
Selection Property
Validation Focus
Aqueous-phase synthesis
Hydrolytic stability from adjacent sulfo group
Acid hydrolysis resistance
Sulfonation/alkylation reagent
Reduced genotoxic potential
Safety classification review
GC-MS derivatization
Methyl ester volatility
GC-MS method compatibility

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